Ethyl 5,5-dimethylpiperazine-2-carboxylate
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Overview
Description
Ethyl 5,5-dimethylpiperazine-2-carboxylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethylpiperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the piperazine ring.
Scientific Research Applications
Ethyl 5,5-dimethylpiperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethylpiperazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. The piperazine ring structure allows it to bind to different receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-methylpiperazine: A derivative with one methyl group attached to the nitrogen atom.
N-ethylpiperazine: Another derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
Ethyl 5,5-dimethylpiperazine-2-carboxylate is unique due to the presence of both ethyl and dimethyl groups on the piperazine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
CAS No. |
363192-02-3 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 5,5-dimethylpiperazine-2-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-8(12)7-5-11-9(2,3)6-10-7/h7,10-11H,4-6H2,1-3H3 |
InChI Key |
DJHMKLNCCQKFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(CN1)(C)C |
Origin of Product |
United States |
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